molecular formula C14H12N2O B15075442 1-(3-Phenyldiazenylphenyl)ethanone CAS No. 4865-93-4

1-(3-Phenyldiazenylphenyl)ethanone

Cat. No.: B15075442
CAS No.: 4865-93-4
M. Wt: 224.26 g/mol
InChI Key: AJRUHOZJSBSJJL-UHFFFAOYSA-N
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Description

3’-(PHENYLAZO)ACETOPHENONE is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.265 g/mol It is a member of the acetophenone family, characterized by the presence of a phenylazo group attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(PHENYLAZO)ACETOPHENONE typically involves the diazotization of 3-aminoacetophenone followed by coupling with aniline. The process begins with the nitration of acetophenone to form 3-nitroacetophenone, which is then reduced to 3-aminoacetophenone. The amino group is diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is coupled with aniline to yield 3’-(PHENYLAZO)ACETOPHENONE .

Industrial Production Methods

Industrial production methods for 3’-(PHENYLAZO)ACETOPHENONE are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3’-(PHENYLAZO)ACETOPHENONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-(PHENYLAZO)ACETOPHENONE involves its interaction with various molecular targets. The compound can alter cell membrane permeability and affect cellular processes, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(PHENYLAZO)ACETOPHENONE
  • 4’-(4-(2-ISOINDOLINYL)PHENYLAZO)ACETOPHENONE
  • 4’-(4-(DIETHYLAMINO)PHENYLAZO)ACETOPHENONE
  • 3’-(2,4-DICHLOROBENZYLIDENEAMINO)ACETOPHENONE
  • 3’-(HEXYLOXY)ACETOPHENONE
  • 3’-(2-HYDROXYBENZYLAMINO)ACETOPHENONE
  • 3’-(2,4,6-TRINITROANILINO)ACETOPHENONE

Uniqueness

3’-(PHENYLAZO)ACETOPHENONE is unique due to its specific structural configuration, which imparts distinct chemical and biological propertiesIts ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

CAS No.

4865-93-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(3-phenyldiazenylphenyl)ethanone

InChI

InChI=1S/C14H12N2O/c1-11(17)12-6-5-9-14(10-12)16-15-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

AJRUHOZJSBSJJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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